3-[(4-Bromobutoxy)methyl]-3-methyloxetane

Ring-Opening Polymerization Oxetane Monomer Polymer Synthesis

3-[(4-Bromobutoxy)methyl]-3-methyloxetane (BBOx) is a 3,3-disubstituted oxetane monomer (C9H17BrO2, MW 237.13 g/mol) distinguished by its four-membered cyclic ether ring and a bromobutoxy pendant chain. This structural design enables controlled cationic ring-opening polymerization (CROP) and post-polymerization quaternization, establishing BBOx as a critical precursor for antimicrobial copolyoxetanes and functional polyether soft blocks.

Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
CAS No. 103781-33-5
Cat. No. B3045256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromobutoxy)methyl]-3-methyloxetane
CAS103781-33-5
Molecular FormulaC9H17BrO2
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESCC1(COC1)COCCCCBr
InChIInChI=1S/C9H17BrO2/c1-9(7-12-8-9)6-11-5-3-2-4-10/h2-8H2,1H3
InChIKeyBNWJHWHEZXJCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Bromobutoxy)methyl]-3-methyloxetane (CAS 103781-33-5): Core Properties and Procurement Context


3-[(4-Bromobutoxy)methyl]-3-methyloxetane (BBOx) is a 3,3-disubstituted oxetane monomer (C9H17BrO2, MW 237.13 g/mol) distinguished by its four-membered cyclic ether ring and a bromobutoxy pendant chain . This structural design enables controlled cationic ring-opening polymerization (CROP) and post-polymerization quaternization, establishing BBOx as a critical precursor for antimicrobial copolyoxetanes and functional polyether soft blocks [1]. Its boiling point is 68–71 °C at 1 Torr, with a predicted density of 1.267 g/cm³ .

CROP-compatible oxetane monomer with bromobutoxy side chain
C–Br handle for post-polymerization quaternization with tertiary amines
Enables coordinate anionic polymerization to high-molecular-weight polyether
Precursor for antimicrobial copolyoxetanes (Cx-50) via copolymerization with ME2Ox

Why 3-[(4-Bromobutoxy)methyl]-3-methyloxetane Cannot Be Replaced by Generic Oxetane Monomers


Generic oxetane monomers lack the specific combination of a 3-methyl substituent and a 4-bromobutoxy side chain that underpins the differentiated utility of BBOx. The methyl group influences the ring-opening polymerization kinetics and the thermal properties (Tg) of the resulting polymer, while the terminal C–Br bond on a four-carbon spacer provides an optimal handle for post-polymerization quaternization with tertiary amines [1]. Substituting BBOx with unsubstituted oxetane leads to failed coordinate anionic polymerization, while shorter bromoalkyl analogs (e.g., 3-(bromomethyl)-3-methyloxetane) yield polymers with markedly different chain flexibility and energetic profiles intended for propellant binders rather than antimicrobial or surface-modifying applications [2].

Unsubstituted oxetane
Fails coordinate anionic polymerization; BBOx is required for high-MW linear polyether formation.
Shorter bromoalkyl analog (n=1)
Produces rigid energetic binder polymers; BBOx's n=4 spacer yields flexible, low-Tg soft blocks.
Tetrahydropyran isomer
Shares molecular formula but cannot undergo ring-opening polymerization; only the oxetane ring enables CROP.

Quantitative Differentiation Evidence for 3-[(4-Bromobutoxy)methyl]-3-methyloxetane vs. Analog Monomers


Coordinate Anionic vs. Cationic Polymerization: Yield and Molecular Weight Control

BBOx (reported as OxBr) polymerizes with 5 mol% BnOAD in toluene at 25 °C to afford high-molecular-weight poly(OxBr) in moderate yield over 24 h. Addition of the Lewis acid MAD accelerates the polymerization to a nearly quantitative polymer yield within 24 h. In sharp contrast, conventional cationic polymerization using BF3·OEt2 produces only low-molecular-weight poly(OxBr) accompanied by a substantial amount of cyclic tetramer byproduct [1]. The simplest unsubstituted oxetane fails to polymerize at all under the same BnOAD conditions [1].

Polymerization Method Comparison
Head-to-head
BnOAD + MAD: quantitative high-MW polymer
BF3·OEt2: low-MW + cyclic tetramer
Unsubstituted oxetane: no polymerization
Enables controlled anionic polymerization to high-MW linear polyether.
Conditions: BnOAD/MAD, toluene, 25 °C, 24 h.
Ring-Opening Polymerization Oxetane Monomer Polymer Synthesis

Spacer-Length Dependent Polymer Reactivity: BBOx (n=4) vs. n=6 Analog

Motoi et al. (1989) prepared soluble polyoxetanes with ω-bromo-2-oxaalkyl side chains of –CH2O(CH2)nBr where n=4 (derived from BBOx) and n=6. Both were subjected to quaternization with nicotinamide or tributylamine and evaluated for phase-transfer catalytic activity. The n=4 spacer polymer showed distinct reactivity and catalytic performance compared to the n=6 analog, with the shorter spacer conferring different accessibility and kinetics in nucleophilic displacement reactions [1].

Spacer-Length Reactivity
Head-to-head
BBOx-derived polymer (n=4): complete quaternization, distinct catalytic activity
n=6 analog: different kinetic profile and efficiency
Four-carbon spacer balances reactivity and accessibility for post-polymerization modification.
Exact kinetic values not available from abstract.
Post-Polymerization Modification Polyoxetane Quaternization

Physical Property Differentiation: BBOx vs. 3-(Bromomethyl)-3-methyloxetane

BBOx (MW 237.13, density 1.267 g/cm³, bp 68–71 °C at 1 Torr) differs substantially from the shorter-chain analog 3-(bromomethyl)-3-methyloxetane (CAS 78385-26-9; MW 165.03, density 1.438 g/cm³, bp 162 °C at 760 mmHg) . The higher molecular weight and lower density of BBOx reflect the extended bromobutoxy chain, which imparts greater segmental flexibility in the resulting polymers. The shorter bromomethyl analog is primarily used for energetic thermoplastic elastomers (PolyBrMMO) for propellant binder applications , whereas BBOx is targeted at antimicrobial and surface-modifying polyurethane soft blocks [1].

Physical Properties vs. n=1 Analog
Reported
BBOx: MW 237.13, density 1.267 g/cm³, bp 68–71 °C (1 Torr)
n=1 analog: MW 165.03, density 1.438 g/cm³, bp 162 °C
Extended bromobutoxy chain provides lower density and greater segmental flexibility.
n=1 analog used for rigid energetic binders; BBOx for flexible soft blocks.
Monomer Selection Physical Properties Polymer Design

Copolyoxetane Antimicrobial Efficacy: BBOx as Essential Precursor to C8-50 Broad-Spectrum Activity

BBOx is copolymerized with ME2Ox (50:50, Mn ~4 kDa) and subsequently quaternized with tertiary amines to yield Cx-50 copolyoxetanes. The C8-50 derivative—only accessible via BBOx as the bromoalkyl monomer precursor—exhibited minimum inhibitory concentrations (MIC) of 4 μg/mL against E. coli, 2 μg/mL against S. aureus, and 24 μg/mL against P. aeruginosa [1]. At 5× MIC, C8-50 achieved >99% kill within 1 h against bacterial challenges of 10⁸ CFU/mL, with log reductions of 7 (S. aureus), 3 (E. coli), and 5 (P. aeruginosa) [1]. Selectivities for bacterial kill over human red blood cell lysis were among the highest reported for polycations [1].

Derived Copolymer MIC
Class-level
C8-50: 4 µg/mL (E. coli), 2 µg/mL (S. aureus), 24 µg/mL (P. aeruginosa)
Reported antimicrobial activity context for C8-50 derived from BBOx.
Data from copolymer; monomer alone is not antimicrobial.
Antimicrobial Polymers Copolyoxetane Minimum Inhibitory Concentration

Ring-Strain Driven Polymerization Advantage: Oxetane vs. Tetrahydropyran Analog

The four-membered oxetane ring in BBOx possesses significantly higher ring strain (approximately 106 kJ/mol) compared to the six-membered tetrahydropyran ring in 2-(4-bromobutoxy)oxane (CAS 31608-22-7, ring strain ~0–5 kJ/mol) [1]. This thermodynamic driving force enables efficient cationic ring-opening polymerization of BBOx under mild conditions [2], whereas the tetrahydropyran analog is not amenable to ring-opening polymerization and is instead used as a protecting group or building block requiring deprotection . Both share the molecular formula C9H17BrO2 and molecular weight 237.13 g/mol, making the ring-size difference the sole structural variable controlling polymerizability .

Ring-Strain Polymerizability
Class-level
Oxetane: ~106 kJ/mol (CROP-competent)
Tetrahydropyran: ~0–5 kJ/mol (non-polymerizable)
Oxetane ring strain drives polymerization; tetrahydropyran analog cannot form polyethers.
Identical formula C9H17BrO2; ring size determines polymerizability.
Cyclic Ether Polymerization Ring Strain Thermodynamic Driving Force

Optimal Research and Procurement Scenarios for 3-[(4-Bromobutoxy)methyl]-3-methyloxetane


Antimicrobial Copolyoxetane Development via Cationic Ring-Opening Copolymerization

BBOx is co-polymerized with ME2Ox at controlled mole ratios (e.g., 50:50) via CROP to generate a precursor polyether with pendant bromobutyl groups. Subsequent quaternization with N,N-dimethylalkylamines (C6–C12) produces ionic liquid copolyoxetanes with tunable antimicrobial activity against Gram-positive and Gram-negative bacteria. This route is validated by Chakrabarty et al. (2014), where the C8-50 derivative achieved MICs of 2–24 μg/mL and >99% bacterial kill within 1 hour [1].

Synthesis of Well-Defined Polyethers via Coordinate Anionic Polymerization

For applications requiring high-molecular-weight, linear poly(OxBr) with narrow dispersity and minimal cyclic oligomer formation, BBOx should be polymerized using the BnOAD/MAD coordinate anionic initiator system in toluene at 25 °C, as demonstrated by Kanoh et al. (2004). This method achieves nearly quantitative polymer yield and avoids the low-MW product and cyclic tetramer contamination inherent to BF3·OEt2 cationic initiation [1].

Phase-Transfer Catalytic Polymer Design via Pendant Bromide Quaternization

The terminal C–Br bond on the four-carbon spacer of BBOx-derived polyethers can be quantitatively substituted with tertiary amines (e.g., tributylamine, nicotinamide) to yield tetraalkylammonium-functionalized polyethers. These polymers exhibit phase-transfer catalytic activity for ether synthesis from alcohols and alkyl bromides, as reported by Motoi et al. (1989) [1]. The n=4 spacer length provided by BBOx is critical for balancing catalytic site accessibility with polymer solubility.

Polyurethane Soft Block Modification with Alkylammonium Functionality

BBOx is a key monomer for preparing co-polyoxetane soft blocks containing both fluorous/PEG-like segments and alkylammonium groups for surface-modifying polyurethanes. The bromobutoxymethyl groups undergo complete substitution with N,N-dimethylalkylamines (C6, C12) to introduce antimicrobial or surface-active quaternary ammonium moieties into the polyurethane backbone, as described in co-polyoxetane soft block studies [1].

Application
Selection Property
Validation Focus
Antimicrobial copolyoxetane synthesis
CROP-compatible bromoalkyl monomer with C8-quaternization potential
Copolymer MIC and kill kinetics against target bacterial strains
High-MW polyether synthesis
BnOAD/MAD initiator compatibility for quantitative yield
Polymer MW, dispersity, and absence of cyclic oligomers
Phase-transfer catalytic polymers
Pendant bromide for complete quaternization with tertiary amines
Quaternization efficiency and phase-transfer catalytic activity
Polyurethane soft block modification
Copolyoxetane precursor with tunable fluorous/PEG and alkylammonium segments
Surface-modifying polyurethane properties and antimicrobial functionality
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